N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide
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Overview
Description
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is an organic compound that features a piperidine ring substituted with a phenylethenesulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions. Catalytic amidation often employs reagents such as 2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine (TriTFET), which activates the carboxylic acid to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, followed by subsequent functionalization to introduce the phenylethenesulfonyl and carboxamide groups .
Chemical Reactions Analysis
Types of Reactions
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonyl group or other parts of the molecule.
Substitution: The phenylethenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce simpler amine derivatives.
Scientific Research Applications
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Piperidine-1-carboxamide: A simpler analog with similar structural features but lacking the phenylethenesulfonyl group.
2-Methyl-N-(2-phenylethenesulfonyl)piperidine-1-carboxamide: A closely related compound with a methyl substitution on the piperidine ring.
Uniqueness
N-(2-Phenylethenesulfonyl)piperidine-1-carboxamide is unique due to the presence of both the phenylethenesulfonyl and carboxamide groups, which confer distinct chemical and biological properties. This combination of functional groups allows for versatile applications in various fields, distinguishing it from simpler analogs .
Properties
CAS No. |
56753-53-8 |
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Molecular Formula |
C14H18N2O3S |
Molecular Weight |
294.37 g/mol |
IUPAC Name |
N-(2-phenylethenylsulfonyl)piperidine-1-carboxamide |
InChI |
InChI=1S/C14H18N2O3S/c17-14(16-10-5-2-6-11-16)15-20(18,19)12-9-13-7-3-1-4-8-13/h1,3-4,7-9,12H,2,5-6,10-11H2,(H,15,17) |
InChI Key |
NBILFCYXZPNFDR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)NS(=O)(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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